3,5-Dimethoxyphenyl isothiocyanate
CAS No.: 104968-58-3
VCID: VC0008350
Molecular Formula: C9H9NO2S
Molecular Weight: 195.24 g/mol
* For research use only. Not for human or veterinary use.

Description | 3,5-Dimethoxyphenyl isothiocyanate is a chemical compound with the molecular formula . It belongs to the class of isothiocyanates, which feature the functional group R−N=C=S . This compound has a molecular weight of 195.24 . It is also known by other names, including 1,3-Dimethoxy-5-isothiocyanatobenzene . Isothiocyanates, including 3,5-Dimethoxyphenyl isothiocyanate, can be derived from cruciferous vegetables like broccoli and kale . In laboratory settings, 3,5-Dimethoxyphenyl isothiocyanate is studied for its potential anti-inflammatory and anti-cancer properties . While its precise mechanism of action is not fully understood, it is thought to impact pathways such as nuclear factor-κB (NF-κB) and cyclooxygenase-2 (COX-2), which are involved in inflammation and cancer development . Phenyl isothiocyanate is another example of an isothiocyanate . Other isothiocyanates have demonstrated the ability to protect against chemical carcinogenesis in various organs in rats and mice . For instance, they have inhibited mammary tumor formation induced by 7,12-dimethylbenz[a]anthracene (DMBA) in rats and prevented carcinogenesis in the forestomach of mice when added to a diet containing benz(a)pyrene . Another similar compound is 3,5-Dimethylphenyl Isothiocyanate, which has the molecular formula . |
---|---|
CAS No. | 104968-58-3 |
Product Name | 3,5-Dimethoxyphenyl isothiocyanate |
Molecular Formula | C9H9NO2S |
Molecular Weight | 195.24 g/mol |
IUPAC Name | 1-isothiocyanato-3,5-dimethoxybenzene |
Standard InChI | InChI=1S/C9H9NO2S/c1-11-8-3-7(10-6-13)4-9(5-8)12-2/h3-5H,1-2H3 |
Standard InChIKey | FKUHOOASBHTEQY-UHFFFAOYSA-N |
SMILES | COC1=CC(=CC(=C1)N=C=S)OC |
Canonical SMILES | COC1=CC(=CC(=C1)N=C=S)OC |
PubChem Compound | 145422 |
Last Modified | Sep 13 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume